molecular formula C18H21NO3 B1463036 6-Methoxy-2-(4-pentoxybenzoyl)pyridine CAS No. 1187171-44-3

6-Methoxy-2-(4-pentoxybenzoyl)pyridine

Cat. No. B1463036
M. Wt: 299.4 g/mol
InChI Key: KAJSMOROTKUIHQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-pentoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.37 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)[4-(pentyloxy)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-(4-pentoxybenzoyl)pyridine is 1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-(4-pentoxybenzoyl)pyridine include its molecular weight (299.37) and its molecular formula (C18H21NO3) . Additional properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structure of a compound related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), reveals the crystalization in a triclinic space group with detailed dimensions and angles at ambient temperature. This compound was synthesized with a targeted compound that underwent rearrangement during synthesis, highlighting the importance of structural analysis in understanding compound behaviors and interactions (Zugenmaier, 2013).

Antibacterial and Antifungal Activity

The synthesis of pyridine nucleus-based compounds, including those related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, has been explored for their potential antibacterial and antifungal activities. These compounds have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, underscoring the potential of pyridine derivatives in the development of new antimicrobial agents (Bhuva et al., 2015).

Hydrogen Bonding in Liquid Crystals

Research into the phase properties of mixtures involving hydrogen bond donors and acceptors, including molecules related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, has provided insights into the design of twist-bend nematogens. The studies focused on the interaction between hydrogen bond donors and various stilbazole-based hydrogen bond acceptors, contributing to our understanding of liquid crystal behavior and the potential for novel liquid crystal materials (Walker et al., 2020).

Corrosion Inhibition

The application of pyridine derivatives as corrosion inhibitors for metals in acidic environments has been explored, with studies showing the effectiveness of these compounds in protecting metal surfaces. The research demonstrates the mixed-type inhibition mechanism and suggests the potential for these derivatives in industrial corrosion protection applications (Ansari et al., 2015).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJSMOROTKUIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-pentoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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